Fischeria A

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fischeria A can be isolated from the roots of Euphorbia fischeriana through a series of extraction and purification processes. The typical method involves the use of organic solvents to extract the compound, followed by chromatographic techniques to purify it .

Industrial Production Methods: Currently, this compound is primarily obtained through natural extraction from Euphorbia fischeriana. Industrial-scale production methods are still under development, focusing on optimizing the yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Fischeria A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .

Applications De Recherche Scientifique

Chemistry: Fischeria A serves as a valuable compound for studying the reactivity and synthesis of norditerpene lactones.

Biology: The compound has shown potential in modulating biological pathways, making it a subject of interest in cellular and molecular biology research.

Mécanisme D'action

The mechanism of action of Fischeria A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the formation of mammospheres in breast cancer cells, suggesting its potential role in targeting cancer stem cells . The exact molecular targets and pathways are still under investigation, but it is believed that this compound may interfere with key signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Fischeria A is part of a group of bioactive diterpenoids isolated from Euphorbia fischeriana. Similar compounds include:

Euphorin A-H: These compounds share structural similarities with this compound and exhibit various biological activities.

Other Diterpenoids: Compounds such as ent-abietane, ent-rosane, and ent-kaurane also share structural features with this compound and are known for their diverse biological activities.

Uniqueness: this compound stands out due to its unique norditerpene lactone structure, which is not commonly found in other diterpenoids.

Activité Biologique

Fischeria A, a compound derived from various natural sources, has garnered attention in recent years for its diverse biological activities. This article explores the compound's antioxidant, anti-inflammatory, and potential anticancer properties based on recent research findings.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. Recent studies have evaluated the antioxidant capacity of this compound, particularly focusing on its extracts.

Key Findings:

- DPPH and ABTS Scavenging: this compound extracts demonstrated significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals. At a concentration of 2 mg/mL, the DPPH scavenging activity was reported at 94.4% for root extracts and 93.4% for leaf extracts, comparable to gallic acid at 97% .

- Total Phenolic and Flavonoid Content: The total phenolic content in this compound extracts was found to correlate positively with their antioxidant activity, suggesting that these compounds are significant contributors to its efficacy .

Table 1: Antioxidant Activities of this compound Extracts

| Extract Type | DPPH Scavenging (%) | ABTS Scavenging (%) | Total Phenolics (mg GAE/g) | Total Flavonoids (mg QE/g) |

|---|---|---|---|---|

| Root | 94.4 ± 1.37 | Not reported | Not reported | Not reported |

| Leaf | 93.4 ± 3.45 | Not reported | Not reported | Not reported |

Anti-Inflammatory Activity

Inflammation is a key factor in many chronic diseases, including cancer and cardiovascular diseases. The anti-inflammatory properties of this compound have been investigated using various in vitro models.

Key Findings:

- Inhibition of Pro-inflammatory Cytokines: Studies showed that this compound extracts significantly reduced the levels of nitric oxide (NO) and inhibited the expression of pro-inflammatory markers such as iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) in LPS-stimulated RAW 264.7 macrophage cells .

- Cell Viability: The viability of RAW 264.7 cells treated with this compound extracts was assessed using the MTT assay, showing no significant cytotoxic effects at concentrations up to 200 µg/mL .

Table 2: Anti-inflammatory Effects of this compound Extracts

| Treatment Type | NO Production Inhibition (%) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|---|

| Root Extract | Significant | Significant | Significant |

| Leaf Extract | Significant | Significant | Significant |

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties, particularly through its effects on cell proliferation and apoptosis.

Case Studies:

- Inhibition of Cancer Cell Lines: In vitro studies indicated that this compound extracts inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

- Synergistic Effects with Other Compounds: When combined with conventional chemotherapeutic agents, this compound exhibited synergistic effects that enhanced the overall anticancer efficacy .

Propriétés

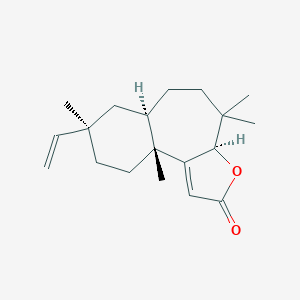

IUPAC Name |

(1R,6R,10R,12R)-12-ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-6-18(4)9-10-19(5)13(12-18)7-8-17(2,3)16-14(19)11-15(20)21-16/h6,11,13,16H,1,7-10,12H2,2-5H3/t13-,16+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTIEBXNTWYKEY-ZFKCKOODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2CC(CCC2(C3=CC(=O)OC31)C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]2([C@@H](C1)CCC([C@@H]3C2=CC(=O)O3)(C)C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Fischeria A and where is it found?

A1: this compound is a novel norditerpene lactone originally isolated from Euphorbia fischeriana [, ]. While the plant genus Fischeria belongs to the Apocynaceae family, this compound is specifically found in the Euphorbia genus, which is part of the Euphorbiaceae family.

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound. Further investigation into the full research articles is needed for this information.

Q3: Are there any studies on the interaction of this compound with biological targets and its downstream effects?

A3: The provided abstracts do not mention any specific studies on the interaction of this compound with biological targets or its downstream effects. More research is needed to elucidate its mechanism of action.

Q4: What is the role of this compound in Euphorbiae Ebracteolatae Radix processing?

A5: During vinegar processing of Euphorbiae Ebracteolatae Radix, this compound, being a norditerpene lactone, undergoes a ring-opening reaction in the presence of acetic acid []. This structural transformation may contribute to the reduced toxicity and preserved efficacy of the processed herb, as suggested by the study [].

Q5: Are there any known analytical methods to characterize and quantify this compound?

A6: Although not specifically mentioned, the study investigating the processing of Euphorbiae Ebracteolatae Radix utilizes LC-MS/MS and HPLC techniques to analyze the structural transformation of this compound and quantify its content before and after processing []. This suggests the applicability of these analytical methods for this compound characterization and quantification.

Q6: Has the structure-activity relationship (SAR) of this compound been investigated?

A6: The provided abstracts do not delve into the SAR of this compound. Further research is necessary to understand the impact of structural modifications on its activity, potency, and selectivity.

Q7: Is there any information available on the stability of this compound under various conditions?

A8: While the provided research abstracts do not directly investigate the stability of this compound under various conditions, one study shows that heat, particularly in the presence of acetic acid, can induce structural changes in this compound []. This suggests potential sensitivity to specific environmental factors. Further research is required to fully understand its stability profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.